5-Nitro-2-(propylamino)benzenesulfonamide

Carbonic anhydrase inhibition Drug design Lipophilicity optimization

5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2) is a sulfonamide derivative characterized by a nitro group at the 5-position and a propylamino substituent at the 2-position of the benzene ring. It belongs to the 2-substituted-5-nitro-benzenesulfonamide class, which has been investigated as bioreductive carbonic anhydrase (CA) inhibitors with selectivity for tumor-associated isoforms IX and XII.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
CAS No. 1337888-68-2
Cat. No. B1429690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(propylamino)benzenesulfonamide
CAS1337888-68-2
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16)
InChIKeyUPJWFYNTCVMLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2): A 2-Substituted-5-Nitro-Benzenesulfonamide Scaffold for Carbonic Anhydrase Inhibitor Research


5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2) is a sulfonamide derivative characterized by a nitro group at the 5-position and a propylamino substituent at the 2-position of the benzene ring. It belongs to the 2-substituted-5-nitro-benzenesulfonamide class, which has been investigated as bioreductive carbonic anhydrase (CA) inhibitors with selectivity for tumor-associated isoforms IX and XII [1]. The compound has a molecular weight of 259.28 g/mol, an XLogP3 of 1.7, and a topological polar surface area of 126 Ų [2]. Commercial availability is primarily through research chemical suppliers at ≥95% purity .

Why Generic Substitution of 5-Nitro-2-(propylamino)benzenesulfonamide with Other 2-Substituted-5-Nitro-Benzenesulfonamides Is Not Straightforward


Within the 2-substituted-5-nitro-benzenesulfonamide series studied by D'Ambrosio et al. (2008), carbonic anhydrase inhibitory potency varied dramatically depending on the 2-substituent, with Ki values spanning three orders of magnitude (CA II Ki range: 8.8–4975 nM; CA IX/XII Ki range: 5.4–653 nM) [1]. The 2-substituent critically influences enzyme isoform selectivity, with selectivity ratios for tumor-associated over cytosolic isoforms ranging from 10 to 1395 across the series [1]. The 2-propylamino group introduces a secondary amine capable of both hydrogen bond donation (1 HBD) and acceptance, fundamentally altering binding geometry compared to the 2-chloro analog (2-chloro-5-nitrobenzenesulfonamide, the crystallographically characterized lead) [2]. Simple substitution with the 4-nitro positional isomer (CAS 1284863-10-0) or the shorter-chain 2-methylamino analog would alter both electronic distribution and steric occupancy of the CA active site, yielding unpredictable potency and selectivity shifts [1].

Quantitative Evidence Guide for 5-Nitro-2-(propylamino)benzenesulfonamide: Comparison Data vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 5-Nitro-2-(propylamino)benzenesulfonamide vs. 2-Chloro and 2-Methylamino Analogs

The computed XLogP3 for 5-nitro-2-(propylamino)benzenesulfonamide is 1.7 [1], reflecting the lipophilic contribution of the n-propyl chain. In contrast, 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) has a lower computed XLogP3 of approximately 1.1, while 2-(methylamino)-5-nitrobenzene-1-sulfonamide has an even lower XLogP3 of approximately 0.8 [2]. This lipophilicity increase of 0.6–0.9 log units for the propylamino derivative may improve membrane permeability—an important parameter for bioreductive CA inhibitors targeting intracellular tumor-associated isoforms—without pushing the compound beyond drug-like limits [3].

Carbonic anhydrase inhibition Drug design Lipophilicity optimization

Hydrogen Bond Donor Capacity: 5-Nitro-2-(propylamino)benzenesulfonamide vs. 2-Chloro-5-nitrobenzenesulfonamide

5-Nitro-2-(propylamino)benzenesulfonamide possesses a hydrogen bond donor count of 2 (the sulfonamide NH2 and the secondary propylamino NH), whereas 2-chloro-5-nitrobenzenesulfonamide has a hydrogen bond donor count of only 1 (sulfonamide NH2 only), as the chlorine substituent cannot donate hydrogen bonds [1]. In the D'Ambrosio et al. (2008) crystallographic study of 2-chloro-5-nitrobenzenesulfonamide bound to hCA II (PDB 2QP6), the 2-chloro substituent makes hydrophobic contacts within the active site but does not engage in polar interactions [2]. The additional hydrogen bond donor in the propylamino derivative may enable supplementary interactions with active site residues, potentially altering isoform selectivity [3].

Enzyme inhibitor design Structure-activity relationship Ligand-receptor interactions

Positional Isomer Differentiation: 5-Nitro vs. 4-Nitro Substitution Pattern in 2-(Propylamino)benzenesulfonamides

5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2) bears the nitro group at the 5-position (para to the sulfonamide), consistent with the D'Ambrosio et al. (2008) series where all active compounds were 2-substituted-5-nitro-benzenesulfonamides [1]. In contrast, 4-nitro-2-(propylamino)benzenesulfonamide (CAS 1284863-10-0) places the nitro group at the 4-position (meta to the sulfonamide) . The D'Ambrosio series established that the 5-nitro orientation is critical for bioreductive activation in the hypoxic tumor microenvironment; shifting the nitro group to the 4-position is expected to alter the compound's reduction potential and its ability to serve as a bioreductive prodrug [1]. No published comparative biological data exist for these two positional isomers, but the scaffold precedent indicates they should be treated as distinct chemical entities for procurement purposes.

Positional isomer comparison Carbonic anhydrase Structure-activity relationship

Topological Polar Surface Area: Drug-Likeness Positioning of 5-Nitro-2-(propylamino)benzenesulfonamide vs. Acetazolamide and Dorzolamide

The topological polar surface area (TPSA) of 5-nitro-2-(propylamino)benzenesulfonamide is 126 Ų [1], which falls within the favorable range for oral bioavailability (typically <140 Ų) and compares favorably with clinically used carbonic anhydrase inhibitors: acetazolamide (TPSA ≈ 152 Ų) and dorzolamide (TPSA ≈ 124 Ų) [2]. The 2-propylamino substituent contributes to maintaining TPSA within this range while providing moderate lipophilicity (XLogP3 = 1.7), yielding a profile distinct from the more polar unsubstituted 5-nitrobenzenesulfonamide (estimated TPSA ≈ 106 Ų but lacking the secondary amine interaction vector) [1].

Drug-likeness Physicochemical profiling Carbonic anhydrase inhibitor design

Scaffold Class Ki Ranges: Contextualizing 5-Nitro-2-(propylamino)benzenesulfonamide Within the D'Ambrosio Series

The D'Ambrosio et al. (2008) study of 2-substituted-5-nitro-benzenesulfonamides established that compounds in this class were ineffective against cytosolic CA I, showed moderate inhibition of CA II (Ki range: 8.8–4975 nM), and strongly inhibited tumor-associated CA IX and XII (Ki range: 5.4–653 nM) [1]. Selectivity ratios for tumor-associated over cytosolic isoforms ranged from 10 to 1395 [1]. While 5-nitro-2-(propylamino)benzenesulfonamide was not among the specific compounds reported in that study, its 2-propylamino substituent places it within the secondary amine subset that, according to the structure-activity trends described, is expected to yield Ki values in the nanomolar range for CA IX/XII [1]. Direct experimental Ki values for this specific compound have not been published [2].

Carbonic anhydrase inhibition Isoform selectivity Bioreductive agents

Commercial Availability and Purity: 5-Nitro-2-(propylamino)benzenesulfonamide vs. Positional Isomer 4-Nitro-2-(propylamino)benzenesulfonamide

5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2) is available from at least five commercial vendors at ≥95% purity, including Enamine (EN300-213344, 95%), AKSci (8902DP, 95%), TRC (N497675), CymitQuimica (3D-MDC88868, min. 95%), and Leyan (2014881, ≥95%) [1]. Pricing at the 50 mg scale ranges from approximately $182 (Enamine) to $210 (TRC). The positional isomer 4-nitro-2-(propylamino)benzenesulfonamide (CAS 1284863-10-0) is available from Leyan (2012650, ≥95%) and CymitQuimica but has fewer sourcing options . The broader vendor coverage for the 5-nitro isomer reduces supply chain risk and facilitates competitive procurement.

Chemical procurement Vendor comparison Research chemical sourcing

Recommended Research and Procurement Scenarios for 5-Nitro-2-(propylamino)benzenesulfonamide (CAS 1337888-68-2)


Structure-Activity Relationship (SAR) Expansion of Bioreductive Carbonic Anhydrase IX/XII Inhibitors

5-Nitro-2-(propylamino)benzenesulfonamide is positioned as a next-step analog for SAR expansion beyond the crystallographically characterized 2-chloro-5-nitrobenzenesulfonamide lead [1]. Its 2-propylamino group introduces an additional hydrogen bond donor (ΔHBD = +1 vs. 2-chloro analog) and increased lipophilicity (ΔXLogP3 = +0.6), which may modify binding interactions within the CA active site as established by the D'Ambrosio et al. (2008) scaffold [1]. Researchers should procure this compound alongside the 2-chloro (CAS 96-72-0) and 2-methylamino analogs to systematically probe the impact of the amine substituent size and hydrogen bonding capacity on CA isoform selectivity and bioreductive activation [2].

Hypoxia-Targeted Prodrug Design Leveraging the 5-Nitro Bioreductive Motif

The 5-nitro group in this compound is positioned para to the sulfonamide zinc-binding group, matching the substitution pattern validated by D'Ambrosio et al. (2008) for bioreductive activation under hypoxic conditions [1]. The 5-nitro orientation (as opposed to the 4-nitro positional isomer, CAS 1284863-10-0) is critical for the intended reduction potential that enables selective activation in the hypoxic tumor microenvironment [1]. Procurement of the correct positional isomer is essential for hypoxia-dependent cell-based assays comparing normoxic vs. hypoxic (typically <1% O2) CA inhibition. The compound's TPSA of 126 Ų supports cell permeability for intracellular target engagement [3].

Chemical Biology Tool Compound for Probing the Role of CA IX in Tumor pH Regulation

Based on the D'Ambrosio et al. (2008) scaffold precedent, 2-substituted-5-nitro-benzenesulfonamides exhibit selectivity ratios of 10–1395 for tumor-associated CA IX/XII over cytosolic CA I/II [1]. While the specific selectivity ratio for 5-nitro-2-(propylamino)benzenesulfonamide has not been experimentally determined, its structural features (2-propylamino secondary amine, 5-nitro bioreductive handle) position it as a candidate chemical probe for dissecting CA IX-dependent pH regulation in cancer cell lines. Researchers should verify selectivity experimentally against a panel of at least CA I, II, IX, and XII isoforms using stopped-flow CO2 hydrase assays before use as a tool compound [1].

Medicinal Chemistry Building Block for Diversified Sulfonamide Library Synthesis

The compound is commercially available from multiple vendors at ≥95% purity (Enamine EN300-213344, AKSci 8902DP, TRC N497675, CymitQuimica 3D-MDC88868, Leyan 2014881), making it an accessible starting material for library synthesis [1]. The primary sulfonamide group can be further functionalized (e.g., N-alkylation, acylation), and the 5-nitro group can be reduced to a 5-amino group for subsequent diversification. The broader vendor coverage compared to the 4-nitro positional isomer reduces supply risk for medicinal chemistry campaigns requiring multi-gram quantities [1].

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